molecular formula C13H18BFO5S B15310427 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B15310427
M. Wt: 316.2 g/mol
InChI Key: SXDPPYVMUMECCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is an organic compound that features both boronate and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-methoxy-5-bromobenzenesulfonyl fluoride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Major Products

    Biaryl Compounds: Formed from coupling reactions.

    Substituted Sulfonamides or Sulfonates: Formed from substitution reactions.

Scientific Research Applications

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride involves its ability to form stable boronate esters and undergo substitution reactions. The boronate ester group can interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester structure but lacks the sulfonyl fluoride group.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate and sulfonamide groups.

Uniqueness

2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both boronate ester and sulfonyl fluoride groups, which allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C13H18BFO5S

Molecular Weight

316.2 g/mol

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C13H18BFO5S/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(18-5)11(8-9)21(15,16)17/h6-8H,1-5H3

InChI Key

SXDPPYVMUMECCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.